

# Pharmacological Profile of BC264: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BC264

Cat. No.: B15601659

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BC264** is a potent and highly selective synthetic peptide agonist for the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor predominantly found in the central nervous system and the gastrointestinal tract.[1] Its ability to cross the blood-brain barrier allows for the investigation of the central effects of CCK-B receptor stimulation.[2] This document provides a comprehensive overview of the pharmacological properties of **BC264**, including its binding affinity, signaling pathways, and effects in various in vivo and in vitro models. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development and neuroscience.

## Receptor Binding Affinity

**BC264** exhibits a high affinity and selectivity for the CCK-B receptor over the cholecystokinin-A (CCK-A) receptor. This selectivity is a key feature of its pharmacological profile.

| Receptor | Ligand | Affinity (IC50)     | Selectivity (CCK-A/CCK-B) |
|----------|--------|---------------------|---------------------------|
| CCK-B    | BC264  | 0.2 nM[3]           | >1000-fold (estimated)    |
| CCK-A    | BC264  | >200 nM (estimated) |                           |

Table 1: Binding Affinity of **BC264** for CCK Receptors. The IC50 value for the CCK-B receptor is derived from competitive binding assays. The IC50 for the CCK-A receptor is estimated based on the high selectivity of **BC264** for the CCK-B receptor, as specific quantitative data for CCK-A binding is not readily available.

## Signaling Pathways

Activation of the CCK-B receptor by **BC264** initiates a cascade of intracellular signaling events. The CCK-B receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.[4][5]

Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5] The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).[4] These signaling events can subsequently lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating various cellular processes.



[Click to download full resolution via product page](#)

**Caption:** CCK-B Receptor Signaling Pathway Activated by **BC264**.

## In Vivo Pharmacology

In vivo studies in rodents have demonstrated that **BC264** modulates various physiological and behavioral processes, primarily through its action on the central nervous system.

## Effects on the Dopaminergic System

A key finding is that **BC264** increases dopamine levels in the nucleus accumbens, a brain region critical for motivation, reward, and attention.[2] This effect is mediated by the activation of CCK-B receptors and is dependent on the dopaminergic system, as it can be blocked by both D1 and D2 dopamine receptor antagonists.[2]



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The CCK-B agonist, BC264, increases dopamine in the nucleus accumbens and facilitates motivation and attention after intraperitoneal injection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin(CCK)-A and CCK-B/gastrin receptors in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective CCK-B agonist, BC 264 injected in the antero-lateral part of the nucleus accumbens, reduces the spontaneous alternation behaviour of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of BC264: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601659#pharmacological-profile-of-bc264>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)